molecular formula C16H23NO3 B5232654 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine

4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine

Cat. No. B5232654
M. Wt: 277.36 g/mol
InChI Key: WOJYOHKZNCNWLF-UHFFFAOYSA-N
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Description

4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine, also known as EMD-386088, is a novel compound that has been developed for research purposes. It is a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including motor function, reward, and cognition. EMD-386088 has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine involves its selective antagonism of the dopamine D1 receptor, which is a G protein-coupled receptor that is coupled to the stimulatory G protein (Gs). Activation of the D1 receptor by dopamine or other agonists leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. Antagonism of the D1 receptor by 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine inhibits this signaling cascade and reduces the activity of dopaminergic neurons in the brain.
Biochemical and Physiological Effects:
4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine can inhibit the production of cAMP in cells expressing the D1 receptor and reduce the activity of PKA and other downstream signaling pathways. In vivo studies have shown that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine can modulate dopaminergic neurotransmission in the brain and improve motor function in animal models of Parkinson's disease. 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has also been shown to reduce drug-seeking behavior in animal models of addiction and modulate the reward system in the brain.

Advantages and Limitations for Lab Experiments

4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has several advantages and limitations for use in lab experiments. One advantage is its high selectivity for the dopamine D1 receptor, which allows for specific modulation of dopaminergic neurotransmission without affecting other neurotransmitter systems. Another advantage is its ability to improve motor function in animal models of Parkinson's disease, which makes it a useful tool for studying the pathophysiology of this disorder. However, one limitation is that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Another limitation is that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine may have off-target effects or interact with other signaling pathways, which could complicate its interpretation in lab experiments.

Future Directions

There are several future directions for research on 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine. One direction is to further investigate its potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and addiction. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, to determine its safety and efficacy as a potential drug candidate. Additionally, future research could focus on developing more selective and potent antagonists of the dopamine D1 receptor, which could have even greater therapeutic potential.

Synthesis Methods

The synthesis of 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine involves several steps, starting with the reaction of 4-ethoxybenzaldehyde with methylamine to form 4-ethoxyphenylacetone. This intermediate is then reacted with morpholine and acetic anhydride to yield the final product, 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine. The synthesis of 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has been described in detail in several research articles, and the purity and identity of the compound have been confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has been extensively studied in vitro and in vivo to investigate its pharmacological properties and potential therapeutic applications. In vitro studies have shown that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine is a potent and selective antagonist of the dopamine D1 receptor, with no significant affinity for other dopamine receptor subtypes or other neurotransmitter receptors. In vivo studies have demonstrated that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine can modulate dopaminergic neurotransmission in the brain and improve motor function in animal models of Parkinson's disease. 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has also been shown to have potential applications in the treatment of schizophrenia and addiction, as it can modulate the reward system and reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(4-ethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-19-15-7-5-14(6-8-15)9-16(18)17-10-12(2)20-13(3)11-17/h5-8,12-13H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJYOHKZNCNWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylmorpholin-4-yl)-2-(4-ethoxyphenyl)ethanone

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